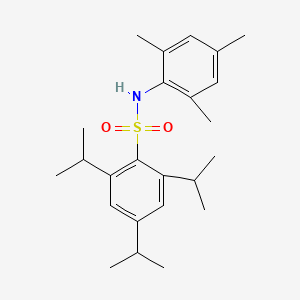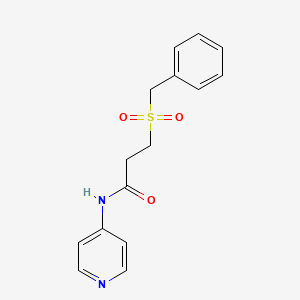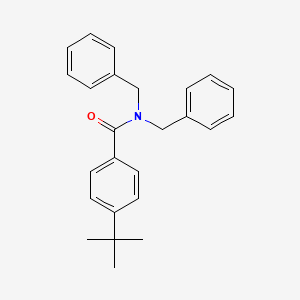
N-(1-methylhexyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylhexyl)-2-phenylbutanamide, also known as N-acylethanolamine acid amidase (NAAA) inhibitor, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Mecanismo De Acción
The mechanism of action of N-(1-methylhexyl)-2-phenylbutanamide involves the inhibition of NAAA, an enzyme that is responsible for breaking down endocannabinoids. By blocking the action of NAAA, N-(1-methylhexyl)-2-phenylbutanamide can increase the levels of endocannabinoids in the body, which can help to reduce pain and inflammation.
Biochemical and Physiological Effects
N-(1-methylhexyl)-2-phenylbutanamide has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can reduce pain and inflammation, as well as improve cognitive function and memory. In addition, N-(1-methylhexyl)-2-phenylbutanamide has been found to have anti-tumor properties and may be useful in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(1-methylhexyl)-2-phenylbutanamide in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, this compound is relatively easy to synthesize and can be obtained in high purity. However, one limitation of using N-(1-methylhexyl)-2-phenylbutanamide is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(1-methylhexyl)-2-phenylbutanamide. One area of interest is in the development of new NAAA inhibitors that are more selective and have fewer side effects. In addition, further research is needed to better understand the biochemical and physiological effects of N-(1-methylhexyl)-2-phenylbutanamide, particularly in the areas of pain and inflammation. Finally, more research is needed to determine the potential applications of N-(1-methylhexyl)-2-phenylbutanamide in the treatment of cancer and other diseases.
Métodos De Síntesis
The synthesis of N-(1-methylhexyl)-2-phenylbutanamide typically involves the reaction of 2-phenylbutyric acid with 1-methylhexylamine in the presence of a catalyst such as N,N'-dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP). This reaction results in the formation of the desired product, which can then be purified using standard techniques.
Aplicaciones Científicas De Investigación
N-(1-methylhexyl)-2-phenylbutanamide has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the treatment of pain and inflammation. Studies have shown that NAAA inhibitors such as N-(1-methylhexyl)-2-phenylbutanamide can reduce pain and inflammation by blocking the breakdown of endocannabinoids, which are natural compounds in the body that help to regulate pain and inflammation.
Propiedades
IUPAC Name |
N-heptan-2-yl-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-4-6-8-11-14(3)18-17(19)16(5-2)15-12-9-7-10-13-15/h7,9-10,12-14,16H,4-6,8,11H2,1-3H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVKUKMKTAYFRGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C)NC(=O)C(CC)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenylbutyramide, N-hept-2-yl- | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-chlorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B5207935.png)
![methyl 3-{[N-[(4-chlorophenyl)sulfonyl]-N-(3-methylphenyl)glycyl]amino}-2-methylbenzoate](/img/structure/B5207936.png)
![2-[4-(2-chloro-5-nitrobenzyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B5207942.png)

![1-(4-fluorobenzyl)-4-{[1-(2-methylbenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-1,4-diazepane](/img/structure/B5207963.png)
![N-(2-methoxyethyl)-5-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5207970.png)
![N-{1-[benzyl(methyl)amino]-2,2,2-trichloroethyl}acetamide](/img/structure/B5207988.png)
![2-chloro-N-{[(3,5-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5207992.png)


![2-benzoyl-3-(heptyloxy)-7H-benzo[de]anthracen-7-one](/img/structure/B5208012.png)
![5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208015.png)

![N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)methionine](/img/structure/B5208031.png)